molecular formula C8H5BrF4 B1302109 2-Fluoro-6-(trifluoromethyl)benzyl bromide CAS No. 239087-08-2

2-Fluoro-6-(trifluoromethyl)benzyl bromide

Cat. No. B1302109
CAS RN: 239087-08-2
M. Wt: 257.02 g/mol
InChI Key: RINUERVPFANASB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated compounds often involves the introduction of fluorine or trifluoromethyl groups into aromatic systems. For instance, the synthesis of a fluorine-containing aromatic diamine is described, which involves the coupling of a chloro-nitro-trifluoromethylbenzene with hydroquinone in the presence of a strong base . Similarly, the synthesis of 2,2,2-trifluoroethyl triflate is achieved through a nucleophilic reaction of fluoride with ethyl bromodifluoroacetate . These methods suggest that the synthesis of "2-Fluoro-6-(trifluoromethyl)benzyl bromide" could potentially involve similar strategies, such as halogen exchange or nucleophilic aromatic substitution.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine atoms, which can affect the electronic distribution and steric hindrance within the molecule. For example, the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides show different dihedral angles between the benzene rings, indicating that the fluorine atoms can influence the overall molecular conformation . This suggests that "this compound" would also exhibit unique structural characteristics due to the influence of the fluorine and trifluoromethyl groups.

Chemical Reactions Analysis

Fluorinated compounds participate in a variety of chemical reactions, often exhibiting unique reactivity due to the electron-withdrawing nature of fluorine. For instance, the synthesis of \u03b1-fluoro-\u03b1-(trifluoromethyl)-\u03b2-amino esters is achieved through a zinc-mediated coupling reaction of a fluorinated propanoate with chiral imines . Additionally, the preparation of fluoropyridines involves a palladium-catalyzed amination of a bromo-fluoropyridine . These examples demonstrate that "this compound" could be expected to undergo similar reactions, such as coupling with nucleophiles or participation in catalyzed transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often characterized by high thermal stability, low moisture absorption, and unique electronic properties due to the fluorine atoms. For example, fluoro-polyimides exhibit excellent thermal stability and hygrothermal stability . The specific activity and radiochemical purity of fluorinated compounds, such as [18F]-labeled molecules, are also of significant interest in various applications . These properties suggest that "this compound" would likely have similar characteristics, making it potentially useful in applications that require stable and reactive fluorinated intermediates.

Scientific Research Applications

Synthesis and Application in Organic Chemistry

2-Fluoro-6-(trifluoromethyl)benzyl bromide is utilized in various synthetic reactions in organic chemistry. One significant application is in zinc-mediated coupling reactions. For instance, Sekiguchi et al. (2004) demonstrated its use in reactions with benzyl 2-bromo-2,3,3,3-tetrafluoropropanoate and chiral imines to produce α-fluoro-α-(trifluoromethyl)-β-amino esters, highlighting its versatility in creating complex organic structures (Sekiguchi et al., 2004).

Use in Copper-Mediated Nucleophilic Trifluoromethylation

This compound is also integral in copper-mediated nucleophilic trifluoromethylation reactions. Kim and Shreeve (2004) described its use in Cu(I)-mediated C-C bond formation reactions with aryl, allyl, benzyl, and alkyl halides. Their study illustrates the compound's role in expanding the toolbox for creating fluorinated organic compounds, which are crucial in pharmaceutical development (Kim & Shreeve, 2004).

Photoredox/Nickel Dual Catalytic Cross-Coupling

The compound is involved in innovative catalytic systems for organic synthesis. Ryu et al. (2016) used it in a photoredox/nickel dual catalytic system for cross-coupling reactions, offering a method for synthesizing unsymmetrical 1,1-diaryl-2,2,2-trifluoroethanes at room temperature. This approach bypasses the need for harsh conditions typically required in such reactions (Ryu et al., 2016).

Palladium-Catalyzed Trifluoroethylation

The compound finds application in palladium-catalyzed trifluoroethylation, as explored by Zhao and Hu (2012). Their research shows its efficacy in introducing fluorinated moieties into organic molecules, a strategy extensively used in drug design due to the unique properties imparted by fluorinated groups (Zhao & Hu, 2012).

Synthesis of Heterocyclic Compounds

It is also crucial in the synthesis of heterocyclic compounds. Krapcho et al. (1997) utilized it in the synthesis of regioisomeric dihalo-substituted heterocyclic quinones, highlighting its role in creating diverse heterocyclic structures valuable in pharmaceutical and agrochemical industries (Krapcho et al., 1997).

Safety and Hazards

2-Fluoro-6-(trifluoromethyl)benzyl bromide is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It should be handled with protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4/c9-4-5-6(8(11,12)13)2-1-3-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINUERVPFANASB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372153
Record name 2-Fluoro-6-(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

239087-08-2
Record name 2-(Bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=239087-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-6-(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(bromomethyl)-1-fluoro-3-(trifluoromethyl)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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